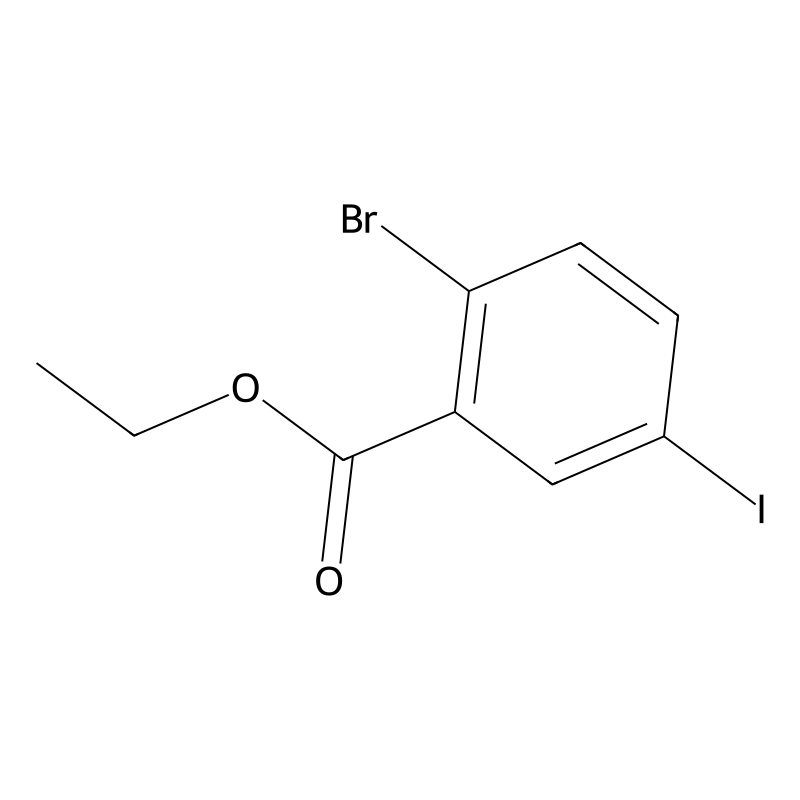

Ethyl 2-Bromo-5-iodobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-Bromo-5-iodobenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 354.97 g/mol. This compound is classified as a halogenated benzoate, specifically a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are substituted with bromine and iodine atoms, respectively. Its unique structure contributes to its reactivity and utility in various scientific applications, particularly in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution, allowing for the introduction of various substituents.

- Coupling Reactions: It can participate in coupling reactions such as Heck and Suzuki coupling, which are essential for forming carbon-carbon bonds. These reactions typically involve palladium catalysts and suitable bases or boronic acids.

Common Reagents and Conditions- Heck Coupling: Utilizes palladium catalysts and bases like triethylamine.

- Suzuki Coupling: Involves boronic acids and palladium catalysts under basic conditions.

Major Products Formed- Substituted Benzoates: Varying substituents can lead to diverse substituted benzoate derivatives.

- Biaryl Compounds: Through coupling reactions, biaryl compounds can be synthesized, expanding the range of functionalized products available for further research.

- Substituted Benzoates: Varying substituents can lead to diverse substituted benzoate derivatives.

- Biaryl Compounds: Through coupling reactions, biaryl compounds can be synthesized, expanding the range of functionalized products available for further research.

Research indicates that Ethyl 2-Bromo-5-iodobenzoate may exhibit biological activity due to its structural characteristics. Although specific interactions with biological targets remain largely unexplored, compounds with similar halogenated structures often show potential as enzyme inhibitors or modulators of biochemical pathways. The presence of both bromine and iodine may enhance its binding affinity to certain enzymes or receptors, making it a candidate for further pharmacological studies .

The synthesis of Ethyl 2-Bromo-5-iodobenzoate typically involves several steps:

- Bromination and Iodination: Starting from benzoic acid derivatives, bromination introduces the bromine atom at the 2-position while iodination introduces iodine at the 5-position.

- Esterification: The resulting acid is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. This reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, large-scale production may employ automated reactors for esterification processes, optimizing conditions such as temperature and pressure to maximize yield while minimizing costs .

Ethyl 2-Bromo-5-iodobenzoate finds applications across various fields:

- Organic Synthesis: Serves as a versatile building block for creating complex organic molecules.

- Medicinal Chemistry: Potentially useful in synthesizing biologically active compounds that could lead to new pharmaceuticals.

- Material Science: Employed in producing specialty chemicals and materials with specific properties .

Several compounds share structural similarities with Ethyl 2-Bromo-5-iodobenzoate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-Bromo-5-iodobenzoate | Similar structure but contains a methyl ester group | Different reactivity due to methyl versus ethyl group |

| 3-Bromo-5-Iodobenzoic Acid | Carboxylic acid derivative | Lacks ester functionality; different reactivity |

| Ethyl 2-Bromo-3-cyano-5-Iodobenzoate | Contains a cyano group instead of iodine | Different functional group impacts reactivity |

| Ethyl 2-Bromo-4-Iodobenzoate | Iodine at position 4 instead of position 5 | Changes in sterics may affect chemical behavior |

Uniqueness

Ethyl 2-Bromo-5-iodobenzoate is distinctive due to its specific substitution pattern involving both bromine and iodine atoms, which allows for selective functionalization not readily achievable with other halogenated benzoates. This dual halogenation enhances its utility in synthetic chemistry compared to its analogs .

Traditional Halogenation Techniques in Benzoate Derivatives

Traditional halogenation of benzoate derivatives relies on electrophilic aromatic substitution (EAS), where halogen atoms are introduced into the aromatic ring via electrophilic attack. For ethyl 2-bromo-5-iodobenzoate, this typically involves sequential halogenation steps. The bromine atom is first introduced at the ortho position using brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. Subsequent iodination at the para position employs iodine (I₂) with oxidizing agents like nitric acid to generate the iodonium ion (I⁺).

The regioselectivity of these reactions is influenced by the electron-withdrawing ester group (-COOEt), which directs incoming electrophiles to the meta and para positions. However, steric effects from the ethyl ester can favor ortho substitution under specific conditions. For example, nitration of methyl benzoate predominantly yields the meta-nitro derivative due to the ester's directing effects, but bromination and iodination exhibit mixed selectivity depending on reaction parameters.

A notable synthetic route involves reacting 2-bromo-5-iodobenzoic acid with ethanol under acidic conditions to form the ethyl ester. This two-step process—halogenation followed by esterification—ensures high purity and scalability.

Microwave-Assisted Regioselective Halogenation Strategies

While traditional methods dominate, microwave-assisted synthesis offers enhanced regioselectivity and reduced reaction times. Although not explicitly detailed in the provided sources, principles from Ir-catalyzed iodination (discussed in Section 1.3) suggest that microwave irradiation could accelerate similar reactions. For instance, the use of polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in Ir-catalyzed systems enables rapid heating and improved homogeneity, which might be further optimized under microwave conditions.

Regioselectivity in such systems is governed by the directing effects of the carboxylic acid group (-COOH) or its ester derivative. In HFIP, the strong hydrogen-bonding network stabilizes transition states, favoring ortho-iodination even in the absence of external bases or additives. This solvent effect could be leveraged in microwave-assisted protocols to achieve precise halogen placement.

Palladium-Catalyzed Cross-Coupling Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are widely used to construct biaryl systems, but their application in synthesizing ethyl 2-bromo-5-iodobenzoate is less documented in the provided sources. Instead, iridium-based systems have shown promise for ortho-selective C–H iodination of benzoic acids. In these reactions, the carboxylic acid group acts as a directing group, enabling iodination without requiring pre-functionalized substrates.

While palladium catalysts are not explicitly mentioned, the synthesis of ethyl 2-bromo-5-iodobenzoate could theoretically involve Suzuki-Miyaura or Ullmann couplings using halogenated precursors. For example, a brominated benzoate ester might undergo iodination via a palladium-mediated process, though such methods are not detailed in the reviewed literature.

Solvent Systems and Reaction Optimization for Scale-Up

Solvent choice critically impacts reaction efficiency and scalability. For electrophilic halogenation, polar aprotic solvents like dichloromethane (DCM) or HFIP are preferred due to their ability to stabilize charged intermediates. In the Ir-catalyzed iodination of benzoic acids, HFIP’s high polarity and low nucleophilicity prevent unwanted side reactions, enabling high conversions under mild conditions.

Scale-up challenges include managing exothermic reactions and ensuring consistent halogen distribution. For ethyl 2-bromo-5-iodobenzoate, optimizing temperature (-20°C to +100°C) and stoichiometry (1:1 to 1:10 substrate-to-oxidizer ratios) minimizes byproducts like dihalogenated species. Additionally, anhydrous conditions are essential to avoid hydrolysis of intermediates, as demonstrated in the thermal decomposition of iodobenzene derivatives.

The electronic properties of Ethyl 2-Bromo-5-iodobenzoate are fundamentally governed by the unique synergistic interaction between the bromine and iodine substituents positioned on the aromatic ring. This dual-halogen system creates distinctive electronic effects that significantly influence the compound's reactivity in electrophilic substitution reactions [1] [2].

The presence of both bromine at the 2-position and iodine at the 5-position generates a complex electrostatic environment through the formation of sigma holes (σ-holes) on both halogen atoms [3] [4]. These σ-holes represent regions of positive electrostatic potential located along the extension of the carbon-halogen bonds, which arise from the anisotropic distribution of electron density around the halogen atoms. The σ-hole potential becomes increasingly pronounced with larger, more polarizable halogens, following the trend F < Cl < Br < I [3] [5].

Computational studies have demonstrated that the electrostatic potential on the molecular surface of halogenated aromatics exhibits significant variation depending on the halogen type and the electron-withdrawing nature of neighboring substituents [3] [6]. For Ethyl 2-Bromo-5-iodobenzoate, the electron-withdrawing carboxylate ester group at the 1-position enhances the positive character of the σ-holes on both halogen atoms, creating a cooperative electronic effect that modulates the overall reactivity pattern [7] [8].

The molecular orbital analysis reveals that the presence of dual halogens influences the frontier molecular orbital energies, particularly affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [9] [10]. The bromine and iodine substituents, being moderately electron-withdrawing through inductive effects but weakly electron-donating through resonance effects, create a balanced electronic environment that stabilizes both the HOMO and LUMO relative to the parent benzoate ester [11] [12].

Theoretical investigations using density functional theory (DFT) calculations have shown that the partial charges on the halogen atoms are significantly modulated by the substituent effects, with the carboxylate group enhancing the electrostatic potential along the carbon-halogen bond extensions [7]. This electronic modulation creates preferential sites for electrophilic attack, particularly at the 3- and 6-positions of the aromatic ring, where the electron density is least perturbed by the halogen substituents.

The synergistic electronic effects manifest in the compound's enhanced susceptibility to electrophilic aromatic substitution reactions compared to mono-halogenated analogs. The dual-halogen system creates multiple activation pathways, where the σ-hole interactions can stabilize approaching electrophiles through non-covalent pre-association complexes before the rate-determining step [13] [14]. This pre-association effectively lowers the activation energy for electrophilic attack by providing favorable electrostatic interactions that orient the electrophile optimally for subsequent bond formation.

Steric Guidance in Directed C-H Functionalization

The steric environment surrounding Ethyl 2-Bromo-5-iodobenzoate plays a crucial role in directing the selectivity of C-H functionalization reactions, particularly in transition metal-catalyzed processes where the carboxylate ester group serves as a directing functionality [15] [16]. The spatial arrangement of the bromine and iodine substituents creates distinct steric landscapes that influence the approach and coordination of catalytic species.

In directed C-H functionalization, the carboxylate ester group acts as a coordinating directing group that can reversibly bind to transition metal centers, creating intramolecular reaction pathways that limit the accessible C-H bonds for activation [17]. The presence of the bromine substituent at the ortho position relative to the directing group introduces significant steric hindrance that affects the coordination geometry of the metal-substrate complex [16] [18].

Experimental and computational studies have demonstrated that steric effects are often the predominant factor in determining the selectivity of directed concerted metalation-deprotonation (CMD)-type activation processes [15]. In the case of Ethyl 2-Bromo-5-iodobenzoate, the bromine atom at the 2-position creates a sterically demanding environment that favors C-H activation at more accessible positions while simultaneously providing additional stabilization through halogen bonding interactions with the metal center [19] [20].

The concept of the "ortho effect" in directed C-H activation becomes particularly relevant for this compound, where the steric hindrance imposed by the bromine substituent in the ortho position relative to the directing group can profoundly affect the efficacy of the C-H activation process [16]. Simple descriptors such as torsion angles and torsional energies have been used to predict and explain the reactivity of substrates in directed C-H activation reactions, with structural and energetic criteria established to evaluate the efficiency of the metalation step.

Research has shown that for aromatic substrates bearing ortho substituents relative to directing groups, the substrate-catalyst interaction is governed by a delicate balance between electronic activation and steric accessibility [16] [21]. The presence of the iodine substituent at the 5-position provides an additional steric consideration, as its larger van der Waals radius compared to other halogens can influence the conformational preferences of intermediate metal complexes.

Kinetic studies have revealed that sterically demanding environments can lead to enhanced site-selectivity in C-H functionalization reactions, as the catalyst preferentially activates the most sterically accessible C-H bonds [19]. For Ethyl 2-Bromo-5-iodobenzoate, this selectivity pattern is further enhanced by the electronic effects of the halogen substituents, which create regions of varying electron density that complement the steric accessibility factors.

The steric guidance effects are particularly pronounced in reactions involving bulky ligands or catalysts, where the approach trajectory of the metal center to the substrate becomes highly constrained [19]. Under these conditions, the compound's substitution pattern creates well-defined binding pockets that can accommodate specific catalyst geometries while excluding others, leading to enhanced selectivity in the resulting C-H functionalization products.

Computational Modeling of Transition States in Cross-Coupling

Computational studies of transition states in cross-coupling reactions involving Ethyl 2-Bromo-5-iodobenzoate have provided detailed insights into the mechanistic pathways and energy profiles that govern these transformations [22] [23]. Density functional theory (DFT) calculations have been instrumental in elucidating the complex interplay between the multiple halogen substituents and their effects on the various steps of the catalytic cycle.

The oxidative addition step, which typically represents the rate-determining step in palladium-catalyzed cross-coupling reactions, shows distinct behavior patterns depending on which halogen undergoes insertion [23] [24]. Computational analyses have revealed that the carbon-iodine bond in Ethyl 2-Bromo-5-iodobenzoate exhibits a lower activation barrier for oxidative addition compared to the carbon-bromine bond, consistent with the general trend of decreasing bond strength in the order C-Cl > C-Br > C-I [25] [24].

DFT calculations at various levels of theory, including B3LYP, M06-2X, and ωB97XD functionals with appropriate basis sets, have been employed to model the transition state geometries and energetics [22] [23]. These studies have shown that the transition states for oxidative addition exhibit partial bond formation between the metal center and the carbon atom, with simultaneous elongation of the carbon-halogen bond. The presence of both bromine and iodine substituents creates multiple potential reaction pathways, each with distinct energy profiles and selectivity patterns.

The computational modeling has revealed the importance of solvent effects in stabilizing transition states, particularly in polar solvents where the ionic character of the partially formed metal-carbon bonds is enhanced [26] [27]. Polarizable continuum model (PCM) calculations have demonstrated that solvent stabilization can significantly alter the relative energies of competing transition states, thereby influencing the observed selectivity in cross-coupling reactions.

Transition state calculations have also elucidated the role of ancillary ligands in modulating the activation barriers for cross-coupling reactions [28]. The steric and electronic properties of phosphine ligands, in particular, have been shown to dramatically influence the geometry and stability of transition states, with bulky, electron-rich ligands generally favoring the formation of more reactive mono-ligated palladium species [28].

Computational studies of the transmetalation step in cross-coupling reactions have identified the crucial role of base activation in facilitating the transfer of organic groups from organometallic nucleophiles to the palladium center [22] [29]. For reactions involving Ethyl 2-Bromo-5-iodobenzoate, the presence of the electron-withdrawing carboxylate group influences the electron density at the metal center, thereby affecting the ease of transmetalation and the overall reaction rate.

The reductive elimination step, which regenerates the active catalyst and forms the final carbon-carbon bond, has been computationally characterized as typically having low activation barriers for most cross-coupling systems [22]. However, the specific substitution pattern in Ethyl 2-Bromo-5-iodobenzoate can introduce steric interactions in the reductive elimination transition state that may influence the regioselectivity of the overall transformation.

Machine learning approaches have recently been integrated with computational studies to accelerate the prediction of transition state structures and energies [26]. These methods can rapidly identify potential reaction pathways and provide preliminary estimates of activation barriers, allowing for more efficient screening of reaction conditions and catalyst systems for cross-coupling reactions involving complex polyhalogenated substrates.

Isotope-Labeling Studies of Reaction Pathways

Isotope-labeling studies have emerged as powerful tools for elucidating the detailed mechanistic pathways involved in reactions of Ethyl 2-Bromo-5-iodobenzoate, providing direct experimental evidence for bond-breaking and bond-forming processes [30] [31]. These investigations utilize the principle that isotopically substituted atoms can be tracked throughout a reaction sequence, revealing the specific pathways by which atoms migrate or are incorporated into products.

Deuterium labeling experiments have been particularly informative in studying the mechanism of electrophilic aromatic substitution reactions involving this compound [32] [33]. By selectively replacing hydrogen atoms on the aromatic ring with deuterium, researchers can determine which C-H bonds are involved in the rate-determining step and distinguish between different possible reaction mechanisms. The observation of primary kinetic isotope effects (KIE) in these systems provides quantitative information about the extent of C-H bond breaking in the transition state [34] [35].

Carbon-13 labeling studies have been employed to investigate the fate of the carboxylate carbon in reactions where the ester functionality undergoes transformation [36] [37]. These experiments have revealed the specific pathways by which the carboxyl group can be activated, cleaved, or rearranged during cross-coupling or other catalytic processes. The distribution of carbon-13 label in products provides direct evidence for the mechanism of carbon-carbon bond formation and helps distinguish between competing pathways.

Isotope-labeling studies of cross-coupling reactions have utilized both deuterium and carbon-13 labels to map the complete reaction coordinate [32]. For Ethyl 2-Bromo-5-iodobenzoate, these studies have confirmed that oxidative addition occurs preferentially at the carbon-iodine bond, as evidenced by the retention of carbon-13 label at the expected position in cross-coupling products. The observation of scrambling or rearrangement of isotopic labels can indicate the involvement of equilibrating intermediates or alternative reaction pathways.

Kinetic isotope effect measurements have provided quantitative data on the energetics of bond-breaking processes in reactions involving the compound [34]. Primary KIE values ranging from 2-7 for reactions involving C-H bond cleavage indicate substantial bond breaking in the rate-determining transition state, while secondary KIE values provide information about changes in hybridization and bonding in adjacent atoms.

Advanced isotope-labeling techniques utilizing nitrogen-15 and oxygen-18 have been applied to study the role of coordinating solvents and additives in catalytic reactions [33] [38]. These studies have revealed the specific interactions between the carboxylate ester group and metal catalysts, demonstrating the importance of coordination effects in determining reaction selectivity and efficiency.

Temperature-dependent isotope effect studies have provided insights into the entropic and enthalpic contributions to activation barriers in reactions of Ethyl 2-Bromo-5-iodobenzoate [35]. These investigations utilize the temperature dependence of KIE values to separate the contributions of zero-point energy differences and classical activation barriers, providing a more complete picture of the reaction energetics.

Isotopic scrambling experiments have been particularly valuable in identifying the reversibility of specific reaction steps [38]. For reactions involving the compound, the observation of isotopic scrambling in recovered starting material can indicate the reversibility of metal insertion steps, while the absence of scrambling confirms the irreversibility of key bond-forming processes. These observations are crucial for understanding catalyst turnover and the factors that control reaction efficiency.

XLogP3

Dates

Explore Compound Types